molecular formula C7H4ClF2NO3 B13912155 6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13912155
M. Wt: 223.56 g/mol
InChI Key: RADJRBFDUHOJTM-UHFFFAOYSA-N
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Description

6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H5ClF2NO3. This compound is characterized by the presence of a chloro(difluoro)methyl group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of the chloro(difluoro)methyl group through a halogenation reaction, followed by the formation of the dihydropyridine ring via cyclization reactions. The carboxylic acid group is usually introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro(difluoro)methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro(difluoro)methyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols.

Scientific Research Applications

6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-[Chloro(difluoro)methyl]-2-oxo-3-piperidinecarboxylic acid: This compound has a similar structure but contains a piperidine ring instead of a dihydropyridine ring.

    2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxylic acid): This compound has additional functional groups and a more complex structure.

Uniqueness

6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H4ClF2NO3

Molecular Weight

223.56 g/mol

IUPAC Name

6-[chloro(difluoro)methyl]-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4ClF2NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h1-2H,(H,11,12)(H,13,14)

InChI Key

RADJRBFDUHOJTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)Cl)C(=O)O

Origin of Product

United States

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